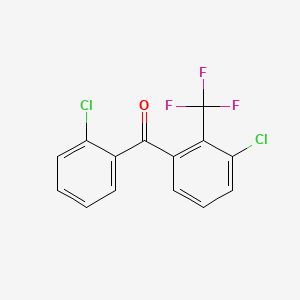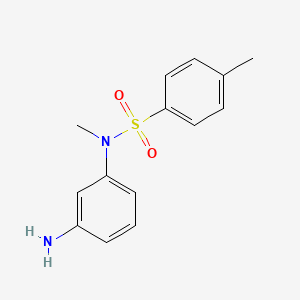![molecular formula C40H32O4 B14419246 Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate CAS No. 82531-00-8](/img/structure/B14419246.png)
Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate is a complex organic compound with the molecular formula C40H32O4 It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and is known for its unique structural and electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate typically involves the esterification of perylene-3,9-dicarboxylic acid with 4-(propan-2-yl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylene-3,9-dicarboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of perylene-3,9-dicarboxylic acid dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield perylene-3,9-dicarboxylic acid, while substitution reactions can introduce halogen or nitro groups into the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: The compound is employed in bioimaging and as a marker in biological assays.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Wirkmechanismus
The mechanism by which Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate exerts its effects is primarily related to its electronic structure. The compound’s conjugated π-system allows for efficient electron transport and light absorption, making it suitable for use in optoelectronic devices. In biological systems, its fluorescence properties enable it to act as a marker or probe, interacting with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perylene-3,4,9,10-tetracarboxylic diimide: Known for its use in organic electronics and as a dye.
N,N’-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: Used in organic field-effect transistors and photovoltaics.
1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N’-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: Employed in sensors and supramolecular assemblies.
Uniqueness
Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate stands out due to its specific structural modifications, which enhance its solubility and electronic properties. These modifications make it particularly suitable for applications in organic electronics and bioimaging, where high performance and stability are required.
Eigenschaften
CAS-Nummer |
82531-00-8 |
|---|---|
Molekularformel |
C40H32O4 |
Molekulargewicht |
576.7 g/mol |
IUPAC-Name |
bis(4-propan-2-ylphenyl) perylene-3,9-dicarboxylate |
InChI |
InChI=1S/C40H32O4/c1-23(2)25-11-15-27(16-12-25)43-39(41)35-21-19-33-30-8-6-10-32-36(40(42)44-28-17-13-26(14-18-28)24(3)4)22-20-34(38(30)32)29-7-5-9-31(35)37(29)33/h5-24H,1-4H3 |
InChI-Schlüssel |
UQQRXIBVMPIAPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=C3C4=C5C(=CC=C4)C(=CC=C5C6=C3C2=CC=C6)C(=O)OC7=CC=C(C=C7)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



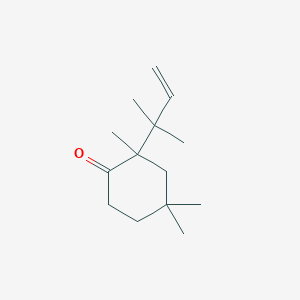
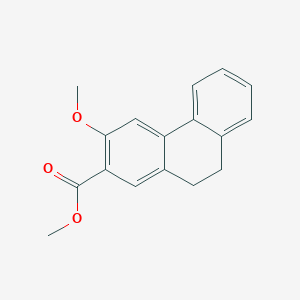
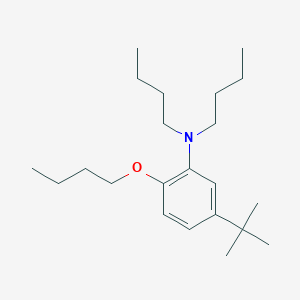
![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)
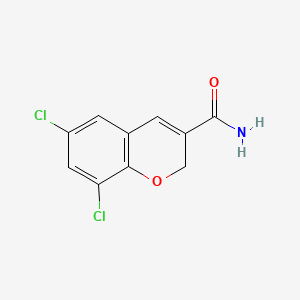
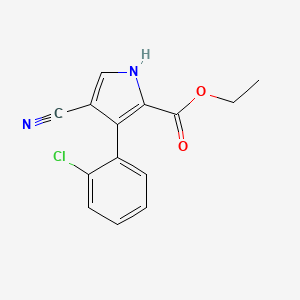
![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B14419214.png)
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)

![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)
